molecular formula C22H15ClO6S B11413755 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-chloro-4-methoxybenzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-chloro-4-methoxybenzoate

Cat. No.: B11413755
M. Wt: 442.9 g/mol
InChI Key: ZHHVYNHJVNFSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE is a complex organic compound that features a benzoxathiol core with methoxyphenyl and chloromethoxybenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE typically involves multi-step organic reactions

    Preparation of Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of appropriate thiol and phenol derivatives under acidic conditions.

    Introduction of Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the benzoxathiol core with a methoxyphenyl derivative, often using a Lewis acid catalyst.

    Attachment of Chloromethoxybenzoate Group: The final step is the esterification of the intermediate compound with 3-chloro-4-methoxybenzoic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for developing enzyme inhibitors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE
  • 3-Chloro-4-methoxyphenyl isocyanate
  • 3-Chloro-4-methoxyphenethylamine hydrochloride

Uniqueness

What sets 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H15ClO6S

Molecular Weight

442.9 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-chloro-4-methoxybenzoate

InChI

InChI=1S/C22H15ClO6S/c1-26-14-6-3-12(4-7-14)16-10-15(11-19-20(16)29-22(25)30-19)28-21(24)13-5-8-18(27-2)17(23)9-13/h3-11H,1-2H3

InChI Key

ZHHVYNHJVNFSPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C=C4)OC)Cl)SC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.